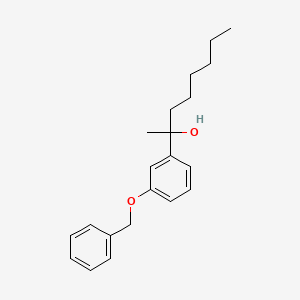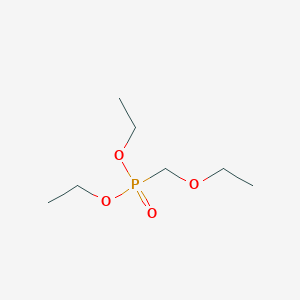
Diethyl (ethoxymethyl)phosphonate
Descripción general
Descripción
Diethyl (ethoxymethyl)phosphonate is a chemical compound that serves as a versatile intermediate in the synthesis of various functional alkyl phosphonous acids. It is part of a broader class of compounds that are useful in organic synthesis due to their reactivity and stability during chemical transformations .
Synthesis Analysis
The synthesis of diethyl (ethoxymethyl)phosphonate-related compounds involves several methods. For instance, diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate is prepared by heating specific amides with triethylphosphite, which is useful for converting aldehydes and ketones into α,β-unsaturated amides with high selectivity . Additionally, diethyl (phenylamino)methyl phosphonate derivatives are synthesized with high yields and confirmed by various spectroscopic methods . These methods demonstrate the flexibility and efficiency of synthesizing diethyl phosphonate derivatives.
Molecular Structure Analysis
The molecular structure of diethyl (ethoxymethyl)phosphonate derivatives has been extensively studied using spectroscopic methods such as UV-Vis, FT-IR, and NMR . Furthermore, diethyl (hydroxy(4-methoxyphenyl)methyl)phosphonate has been characterized by FTIR, FT-Raman, and UV-Vis, with its structural parameters, vibrational and electronic properties, and thermodynamic properties being determined through DFT calculations . These analyses provide a deep understanding of the molecular geometry and electronic structure of these compounds.
Chemical Reactions Analysis
Diethyl (ethoxymethyl)phosphonate derivatives undergo various chemical reactions. For example, they can participate in Friedel–Crafts alkylation reactions with electron-rich aromatic compounds, yielding a series of heteroaryl- and aryl-substituted phosphonates . They also react with butadienylphosphonates to form cyclopropylphosphonates and with ketone enolates to form olefins . These reactions highlight the reactivity of diethyl phosphonate derivatives in forming complex organic molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of diethyl (ethoxymethyl)phosphonate derivatives are influenced by their molecular structure. The synthesized compounds exhibit good thermal stability as shown by thermogravimetric analysis . Their corrosion inhibition properties have been investigated, showing that the position of substituents on the aromatic ring affects their efficiency as corrosion inhibitors . Additionally, the electronic properties such as HOMO-LUMO gap, ionization potential, and electron affinity have been calculated to understand their chemical behavior .
Aplicaciones Científicas De Investigación
Hydrolysis of Phosphinates and Phosphonates
- Scientific Field: Organic Chemistry
- Application Summary: Phosphinic and phosphonic acids are useful intermediates and biologically active compounds which may be prepared from their esters, phosphinates and phosphonates, respectively, by hydrolysis or dealkylation .
- Methods of Application: The hydrolysis may take place both under acidic and basic conditions, but the C-O bond may also be cleaved by trimethylsilyl halides .
- Results or Outcomes: The reactivity of the phosphonates decreases with increasing steric congestion, and increases due to the effect of electron-withdrawing substituents .
Chemoselective Activation of Diethyl Phosphonates
- Scientific Field: Organic Chemistry
- Application Summary: Phosphonates have garnered considerable attention for years owing to both their singular biological properties and their synthetic potential .
- Methods of Application: A mild method for the modular preparation of phosphonylated derivatives is based on chemoselective activation with triflic anhydride. This procedure enables flexible and even iterative substitution with a broad range of O, S, N, and C nucleophiles .
- Results or Outcomes: Several of the phosphonylated derivatives exhibit interesting biological activities .
Flame Retardancy in Polyurethane Foams
- Scientific Field: Materials Science
- Application Summary: Phosphonates, such as dimethyl methyl phosphonate, are used in combination with expandable graphite to improve the flame retardant properties of bio-based rigid polyurethane foams .
- Methods of Application: The amount of biopolyol was fixed at 50 php (per hundred grams of polyol), and the amounts of expandable graphite and/or dimethyl methyl phosphonate were varied in the range of 10–20 php .
- Results or Outcomes: The limiting oxygen index (LOI) value of the reference PUF was 19.5%, the LOI value of the dPUF/10E/10D foam increased to 25.7% (by about 32%). According to the cone calorimeter results, the peak heat release rate (pHRR) values of bPUF and dPUF foams were much higher than those of reference PUF .
Microwave-Accelerated Synthesis of Phosphonic Acids
- Scientific Field: Organic Chemistry
- Application Summary: Phosphonic acids are rapidly and conveniently prepared from their simple dialkyl esters by silyldealkylation with bromotrimethylsilane (BTMS), followed by desilylation upon contact with water or methanol .
- Methods of Application: Microwave irradiation is used to accelerate the BTMS silyldealkylations (MW-BTMS) of a series of dialkyl methylphosphonates .
- Results or Outcomes: In all cases, MW-BTMS dramatically accelerated quantitative silyldealkylation compared to BTMS with conventional heating and was highly chemoselective .
Corrosion Inhibitors
- Scientific Field: Materials Science
- Application Summary: Phosphonates and phosphonic acids are promising corrosion inhibitors. Their high inhibitory activity is directly linked to the presence of phosphonic groups (O=P(OH)2 or O=P(OR)2) in their molecular structure .
- Methods of Application: The application of phosphonates and phosphonic acids as corrosion inhibitors involves their addition to the material or environment where corrosion is to be prevented .
- Results or Outcomes: Both experimental and theoretical techniques prove that phosphonates and phosphonic acids are promising corrosion inhibitors .
Michael Addition of H-Phosphonates
- Scientific Field: Organic Chemistry
- Application Summary: The development of more environmentally friendly and economically competitive processes for the synthesis of biologically and synthetically important phosphorus-bearing compounds by conjugate addition of hydrogen-phosphonates to different Michael acceptors .
- Methods of Application: The reaction of dimethyl- or diethyl phosphonates to acrylamide proceeded smoothly in the presence of strong organic bases (such as DBU) giving rise to the anti-Markovnikov adduct in good yield .
- Results or Outcomes: The reaction of the same nucleophiles with acrylonitrile failed under the same conditions .
Synthetic and Medicinal Chemistry of Phosphotyrosine and Phosphonate-Based Phosphotyrosine Analogues
- Scientific Field: Medicinal Chemistry
- Application Summary: Phosphotyrosine and its phosphonate-based derivatives have found utility in a wide range of applications. They provide useful chemical tools to study protein phosphorylation/dephosphorylation, and represent attractive starting points for the development of binding ligands and chemical probes to study biology, and for inhibitor and degrader drug design .
- Methods of Application: To overcome enzymatic lability of the phosphate group, physiologically stable phosphonate-based phosphotyrosine analogues are used .
- Results or Outcomes: This review covers advances over the last decade in the design of phosphotyrosine and its phosphonate-based derivatives, highlights the improved and expanded synthetic toolbox .
Natural Occurrence and Physiological Role of Phosphonates
- Scientific Field: Biochemistry
- Application Summary: Phosphonates, such as ciliatine, an analog of β-alanine and taurine, was isolated from ciliated protozoa in the rumen of sheep .
- Methods of Application: The isolation and identification of phosphonates from natural sources .
- Results or Outcomes: Phosphonates have been found in a variety of organisms, suggesting they play a role in biological processes .
Safety And Hazards
Propiedades
IUPAC Name |
1-(diethoxyphosphorylmethoxy)ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17O4P/c1-4-9-7-12(8,10-5-2)11-6-3/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PELDURRTQRGRMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCP(=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60520370 | |
| Record name | Diethyl (ethoxymethyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60520370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl (ethoxymethyl)phosphonate | |
CAS RN |
10419-80-4 | |
| Record name | Diethyl (ethoxymethyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60520370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl (Ethoxymethyl)phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



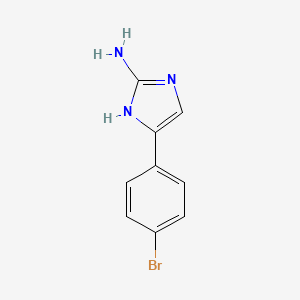
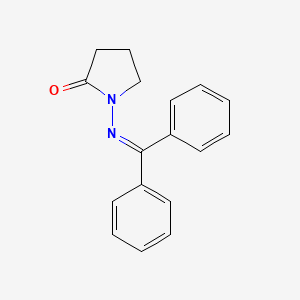
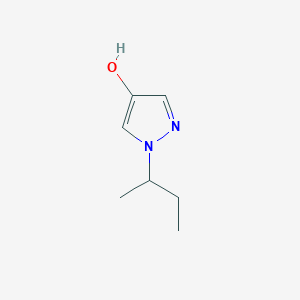
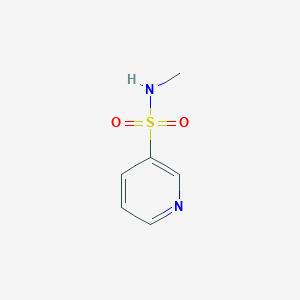
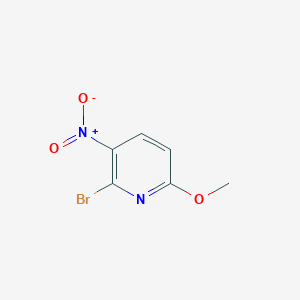
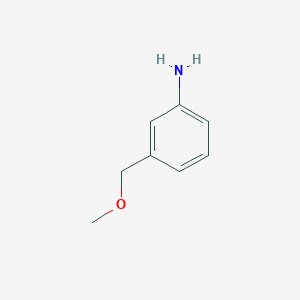
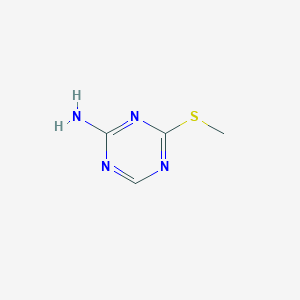
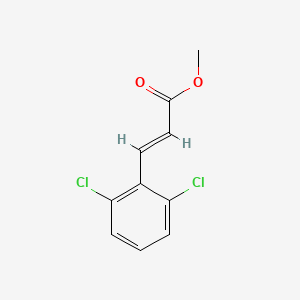
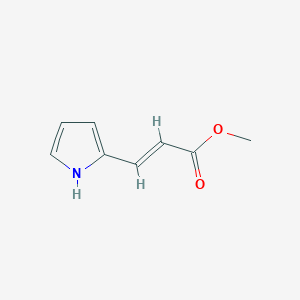
![4-Bromonaphtho[1,8-de:4,5-d'e']bis([1,3]dioxine)](/img/structure/B1338731.png)
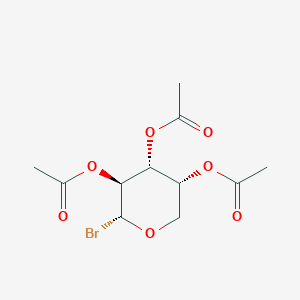
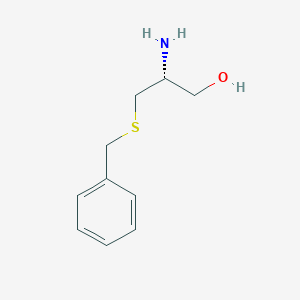
![3-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}propanoic acid](/img/structure/B1338737.png)
